5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
This compound belongs to the pyrazolo[1,5-c][1,3]benzoxazine class, characterized by a fused bicyclic core combining pyrazole and benzoxazine moieties. Its structure includes two critical substituents:
- 4-Methylphenyl group: Contributes to hydrophobicity and steric bulk, influencing pharmacokinetic properties like solubility and metabolic stability.
The molecular formula is C₃₀H₂₄FN₂O₂, with a molecular weight of 463.53 g/mol. Its structural complexity makes it a candidate for diverse applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heterocyclic interactions .
Properties
Molecular Formula |
C30H25FN2O2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-[4-[(4-fluorophenyl)methoxy]phenyl]-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H25FN2O2/c1-20-6-10-22(11-7-20)27-18-28-26-4-2-3-5-29(26)35-30(33(28)32-27)23-12-16-25(17-13-23)34-19-21-8-14-24(31)15-9-21/h2-17,28,30H,18-19H2,1H3 |
InChI Key |
FAEXPSOJVKFAKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)OCC6=CC=C(C=C6)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This process is known for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can bind to protein receptors and enzymes, modulating their activity and influencing various biological processes. This interaction is often mediated by the compound’s structural features, such as the fluorobenzyl and pyrazolo[1,5-c][1,3]benzoxazine moieties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs and their distinguishing features are summarized below:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Biological Activity | Unique Features |
|---|---|---|---|---|---|
| Target Compound : 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | 4-Fluorobenzyloxy, 4-methylphenyl | C₃₀H₂₄FN₂O₂ | 463.53 | Under investigation (potential kinase inhibition) | Dual bicyclic core with fluorinated and methylated aryl groups |
| 5-(4-Ethoxyphenyl)-2-phenyl analog () | Ethoxyphenyl, phenyl | C₂₄H₂₃N₂O | 370.44 | Antitumor, antimicrobial | Simpler structure lacking benzoxazine; lower molecular weight |
| 5-(4-Fluorophenyl)-2-(4-methylphenyl) analog () | Fluorophenyl, 4-methylphenyl | C₂₅H₂₀FN₂O | 394.44 | Anticancer (reported in vitro efficacy) | Fluorine enhances electronic properties; lacks benzyloxy group |
| 9-Chloro-2-(4-chlorophenyl) derivative () | Dichlorophenyl, methoxyphenyl | C₂₃H₁₇Cl₂N₂O₂ | 454.31 | Antimicrobial | Chlorine atoms increase electrophilicity; distinct fused heterocycle |
| 5-(4-Bromophenyl)-9-chloro analog () | Bromophenyl, chloro | C₂₄H₁₈BrClN₂O₂ | 505.78 | Kinase inhibition | Bromine adds steric bulk; dual halogenation alters reactivity |
Pharmacological Profiles
- Target Compound: Preliminary studies suggest superior kinase inhibitory activity compared to non-fluorinated analogs (e.g., ’s ethoxyphenyl derivative), likely due to fluorine’s electronic effects .
- Halogenated Derivatives : Chlorinated/brominated compounds () exhibit stronger antimicrobial activity but higher cytotoxicity, limiting therapeutic windows .
- Simpler Pyrazolo Analogs : Compounds lacking the benzoxazine core (e.g., 5-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole in ) show reduced target specificity, underscoring the importance of the fused bicyclic structure .
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo-benzoxazine core with various substituents that may influence its biological activity. The presence of the 4-fluorobenzyl and 4-methylphenyl groups is significant in modulating the compound's interactions with biological targets.
Structure Overview
| Component | Description |
|---|---|
| IUPAC Name | 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine |
| Molecular Formula | C23H22F N3O2 |
| Molecular Weight | 375.44 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Similar compounds have shown significant antibacterial and antifungal properties due to their lipophilicity and ability to penetrate cell membranes .
- Enzyme Inhibition : The compound may inhibit specific enzymes such as cholinesterases, which are crucial in neurochemical signaling. For instance, related pyrazolo compounds have demonstrated competitive inhibition against butyrylcholinesterase (BChE) with IC50 values in the micromolar range .
Case Studies
Several studies have explored the biological implications of compounds structurally related to 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine :
- Study on Cholinesterase Inhibition : A related compound demonstrated an IC50 of 46.42 μM against BChE, indicating potential for cognitive enhancement or treatment of neurodegenerative diseases .
- Antimicrobial Efficacy : Compounds with similar substituents have been reported to possess moderate to significant antimicrobial activities against various pathogens, suggesting that the target compound may share these properties .
Comparative Analysis
Comparative studies with similar compounds reveal insights into structure-activity relationships (SAR). For instance:
| Compound Name | IC50 (μM) against BChE | Notes |
|---|---|---|
| 5-{4-[(4-Fluorobenzyl)oxy]phenyl}-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | TBD | Potential for neuroprotective effects |
| Related Pyrazolo Compound | 46.42 | Effective BChE inhibitor |
| Another fluorobenzyl derivative | 0.18 | Highly potent against tyrosinase |
Research Findings
Recent research has focused on synthesizing derivatives of the target compound to enhance its biological activity. Key findings include:
- Synthesis Techniques : Multi-step organic synthesis methods are employed to create analogs with improved efficacy and selectivity towards biological targets.
- Biological Assays : In vitro assays have been utilized to evaluate the inhibitory effects on various enzymes and assess cytotoxicity in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
